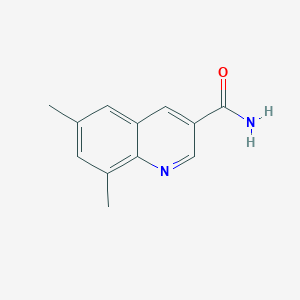
6,8-Dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethylquinoline-3-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6,8-Dimethylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of natural killer (NK) cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of NK cells against tumor cells and improves their immunoregulatory functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide: Known for its immunomodulatory and anti-tumor properties.
6,8-Dimethylquinoline-3-carboxylate: Used in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.
Uniqueness
6,8-Dimethylquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate immune responses and its potential as a therapeutic agent make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)11-9(4-7)5-10(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
MQFHLGGTNWWFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















